(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one
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Overview
Description
(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorobenzylidene group, and a dimethylphenyl imino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 3,5-dimethylaniline with 4-fluorobenzaldehyde in the presence of a suitable catalyst to form the imine intermediate. This intermediate is then reacted with thiazolidinone under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the compound. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzylidene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis or disruption of microbial cell membranes. The anticancer activity might involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives .
Uniqueness
(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H15FN2OS |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(5Z)-2-(3,5-dimethylphenyl)imino-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15FN2OS/c1-11-7-12(2)9-15(8-11)20-18-21-17(22)16(23-18)10-13-3-5-14(19)6-4-13/h3-10H,1-2H3,(H,20,21,22)/b16-10- |
InChI Key |
KDZVMWHIPKDYSL-YBEGLDIGSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)F)/S2)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)F)S2)C |
Origin of Product |
United States |
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